Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves a multi-step process. One common method includes the condensation of an aryl aldehyde with 2-aminopyridine, followed by cyclization with tert-butyl isocyanide . This reaction is often catalyzed by iodine and carried out under mild conditions to yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure shared with the compound, known for its broad range of biological activities.
Imidazo[1,2-a]pyrazine: Similar in structure but with different electronic properties and biological activities.
Benzimidazole: Another related compound with significant medicinal chemistry applications.
Uniqueness
Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of the imidazo[1,2-a]pyridine core with a hydroxyphenyl group and a benzoate ester makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C21H17N3O3/c1-27-21(26)16-6-2-3-7-17(16)22-20-19(14-9-11-15(25)12-10-14)23-18-8-4-5-13-24(18)20/h2-13,22,25H,1H3 |
InChI Key |
SEBXBZDJTDTWFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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